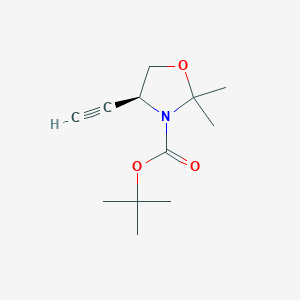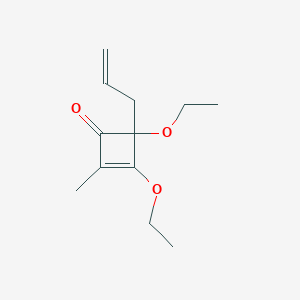
2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one, also known as cyclobutenedione, is a compound with a unique molecular structure. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and disrupt the cell cycle. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of novel materials. However, one of the limitations is the complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one. One direction is the development of new cancer therapies based on its ability to induce apoptosis in cancer cells. Another direction is the synthesis of novel materials using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one is a complex process that requires several steps. One of the most common methods involves the reaction of ethyl acetoacetate with allyl bromide in the presence of sodium ethoxide. The resulting product is then treated with sodium hydride and methyl iodide to yield this compound.
Aplicaciones Científicas De Investigación
2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers. Its unique molecular structure makes it a versatile building block that can be used to create materials with a wide range of properties.
Propiedades
| 170117-99-4 | |
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,4-diethoxy-2-methyl-4-prop-2-enylcyclobut-2-en-1-one |
InChI |
InChI=1S/C12H18O3/c1-5-8-12(15-7-3)10(13)9(4)11(12)14-6-2/h5H,1,6-8H2,2-4H3 |
Clave InChI |
QQGHTDGBBVVOQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C1(CC=C)OCC)C |
SMILES canónico |
CCOC1=C(C(=O)C1(CC=C)OCC)C |
Sinónimos |
2-Cyclobuten-1-one,3,4-diethoxy-2-methyl-4-(2-propenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)
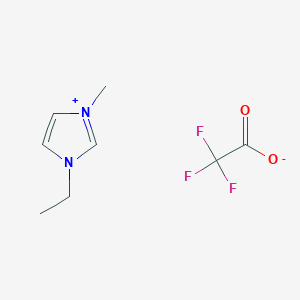
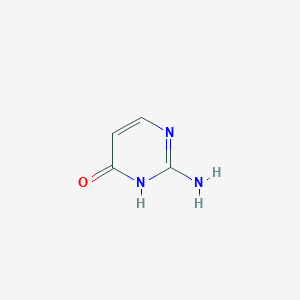
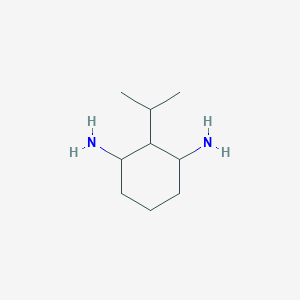
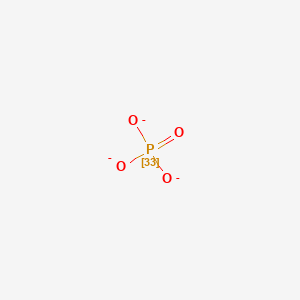
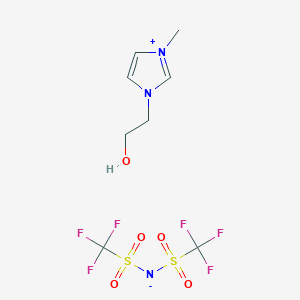
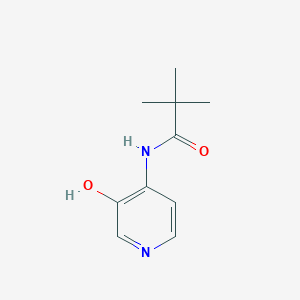
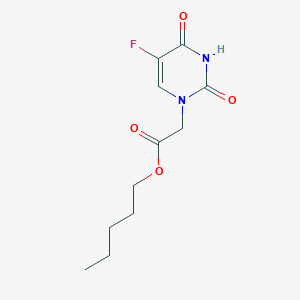

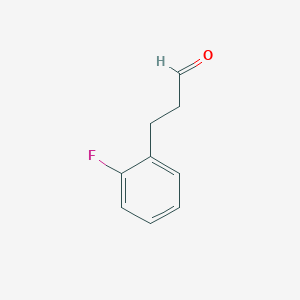
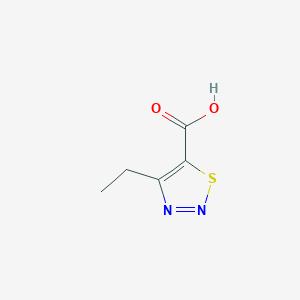

![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
